molecular formula C10H10O4 B6232314 methyl 2-(3-formyl-2-hydroxyphenyl)acetate CAS No. 142476-48-0

methyl 2-(3-formyl-2-hydroxyphenyl)acetate

Cat. No. B6232314
CAS RN: 142476-48-0
M. Wt: 194.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-formyl-2-hydroxyphenyl)acetate (MFHA) is an organic compound that is widely used in scientific research. It is a colorless liquid with a pleasant odor, and is used in a variety of applications, including as a reagent in organic synthesis, as a ligand in catalysts, and as a substrate for enzymatic reactions. MFHA has also been used in the study of biochemical and physiological processes, and is of particular interest for its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of methyl 2-(3-formyl-2-hydroxyphenyl)acetate is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes in the body. This binding then triggers a cascade of biochemical reactions that lead to the desired effect. For example, methyl 2-(3-formyl-2-hydroxyphenyl)acetate has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This binding then leads to an increase in the activity of the enzyme, which results in an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
methyl 2-(3-formyl-2-hydroxyphenyl)acetate has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential effects on the nervous system, as well as its potential to act as an anti-inflammatory agent. Studies have shown that methyl 2-(3-formyl-2-hydroxyphenyl)acetate can act as an agonist of the neurotransmitter acetylcholine, and can also act as an inhibitor of the enzyme acetylcholinesterase. In addition, studies have suggested that methyl 2-(3-formyl-2-hydroxyphenyl)acetate may have anti-inflammatory properties, as well as potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of methyl 2-(3-formyl-2-hydroxyphenyl)acetate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available in a variety of forms. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of methyl 2-(3-formyl-2-hydroxyphenyl)acetate in laboratory experiments. It is not very soluble in water, and so must be dissolved in organic solvents such as ethanol or methanol. Additionally, it is not very stable in the presence of bases, and so must be handled with care.

Future Directions

There are several potential future directions for the use of methyl 2-(3-formyl-2-hydroxyphenyl)acetate. One potential direction is the development of new drugs that use methyl 2-(3-formyl-2-hydroxyphenyl)acetate as a ligand or substrate. Additionally, methyl 2-(3-formyl-2-hydroxyphenyl)acetate could be used to study the effects of drugs on the nervous system and the immune system, as well as its potential anti-inflammatory and anti-cancer properties. Finally, methyl 2-(3-formyl-2-hydroxyphenyl)acetate could be used to develop new methods of drug delivery, such as transdermal patches or liposomes.

Synthesis Methods

Methyl 2-(3-formyl-2-hydroxyphenyl)acetate can be synthesized in a variety of ways. One of the most common methods is the reaction of 2-hydroxy-3-formylbenzoic acid with methyl alcohol in the presence of an acid catalyst. This reaction yields a mixture of the desired product, along with byproducts such as formic acid and water. The reaction can be optimized by varying the reaction conditions, such as the concentration of the reactants and the temperature.

Scientific Research Applications

Methyl 2-(3-formyl-2-hydroxyphenyl)acetate has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in catalysts, and as a substrate for enzymatic reactions. It has also been used to study the biochemical and physiological effects of drugs, and has been used to identify potential new drugs. In addition, methyl 2-(3-formyl-2-hydroxyphenyl)acetate has been used to study the effects of drugs on the human body, and to develop new drugs that are more effective and have fewer side effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(3-formyl-2-hydroxyphenyl)acetate involves the condensation of 3-formyl-2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base catalyst, followed by esterification of the resulting product with methanol and acid catalyst.", "Starting Materials": [ "3-formyl-2-hydroxybenzaldehyde", "methyl acetoacetate", "base catalyst", "methanol", "acid catalyst" ], "Reaction": [ "Step 1: Condensation of 3-formyl-2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base catalyst to form methyl 2-(3-formyl-2-hydroxyphenyl)acetate.", "Step 2: Esterification of methyl 2-(3-formyl-2-hydroxyphenyl)acetate with methanol and acid catalyst to form methyl 2-(3-formyl-2-hydroxyphenyl)acetate." ] }

CAS RN

142476-48-0

Product Name

methyl 2-(3-formyl-2-hydroxyphenyl)acetate

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.